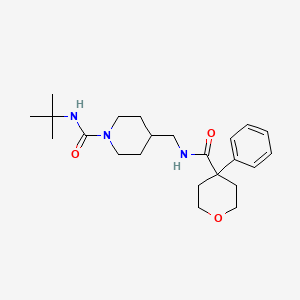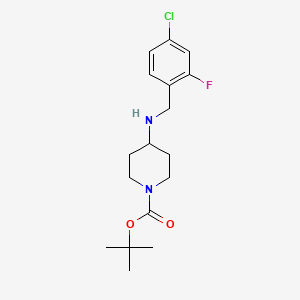![molecular formula C23H15BrN2O3 B2512208 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 849924-00-1](/img/structure/B2512208.png)
2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, related structures and their properties can give insights into its characteristics.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of key intermediates such as β-enamino esters, ketones, and subsequent cyclization reactions. For instance, 2-(2-Bromoallyl)-1,3-dicarbonyl compounds have been converted into tetrasubstituted pyrroles through base-promoted cyclization, which could be a relevant method for synthesizing the core pyrrole structure of the compound . Additionally, the synthesis of various substituted pyrroles and pyranones from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate suggests that similar strategies could be employed for the benzyl and bromo substituents present in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds often features significant dihedral angles between aromatic rings, as seen in a compound with a central benzene ring dihedral angle of 42.71° with the bromophenyl ring . This could imply that the target compound may also exhibit non-planar conformations due to steric interactions between its aromatic systems. The pyrrolidine rings in these compounds can adopt envelope conformations, which might be relevant to the pyrrole component of the target molecule .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups and the reactions they undergo. For example, the reaction of a dihydro-1H-pyrrolo[2,1-c][1,4]oxazine derivative with benzylamine resulted in a substituted pyrrolidine dione . This suggests that the amine group in the target compound could also participate in nucleophilic addition or substitution reactions. Moreover, the presence of a bromo substituent indicates potential for further functionalization through palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially deduced from related structures. Weak intramolecular C—H⋯O interactions and intermolecular C—H⋯π interactions are common in these molecules, which could influence the compound's crystal packing and stability . The presence of multiple aromatic rings and heteroatoms likely contributes to the compound's UV-Vis absorption properties, making it potentially useful for optical applications. The solubility, melting point, and other physical properties would be influenced by the compound's molecular weight, polarity, and the presence of hydrogen bond donors and acceptors.
科学的研究の応用
1. Spiro Heterocyclization in Organic Synthesis
2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a role in the field of organic synthesis, particularly in spiro heterocyclization reactions. Racheva and Maslivets (2007) demonstrated the use of related compounds in creating spiro compounds with potential applications in various organic syntheses (Racheva & Maslivets, 2007).
2. Development of Luminescent Polymers
The compound is also important in the synthesis of luminescent polymers. Zhang and Tieke (2008) described the synthesis of polymers containing related pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibiting strong fluorescence and potential for various applications in materials science (Zhang & Tieke, 2008).
3. Precursor for Indole and Isatin Derivatives
This compound serves as a precursor for the synthesis of indole and isatin derivatives, which are significant in medicinal chemistry. Parrick et al. (1989) explored the formation of such derivatives, underlining the versatility of compounds like 2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in synthetic organic chemistry (Parrick, Yahya, Ijaz, & Yizun, 1989).
4. Synthesis of Diversified Organic Compounds
The compound is used in the synthesis of a wide range of diversified organic molecules. Vydzhak et al. (2021) presented an efficient synthetic procedure for producing various derivatives, highlighting the compound's role in the creation of structurally diverse molecules (Vydzhak, Panchishin, Kachaeva, Pilyo, Moskvina, Shablykina, Kozytskiy, & Brovarets, 2021).
5. Role in the Development of Photoluminescent Materials
This compound contributes to the development of photoluminescent materials. Beyerlein and Tieke (2000) described the synthesis of conjugated polymers containing related pyrrolo[3,4-c]pyrrole units, important for applications in electronic devices (Beyerlein & Tieke, 2000).
特性
IUPAC Name |
2-benzyl-7-bromo-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-15-9-10-18-16(12-15)21(27)19-20(17-8-4-5-11-25-17)26(23(28)22(19)29-18)13-14-6-2-1-3-7-14/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYHFKCTFIUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




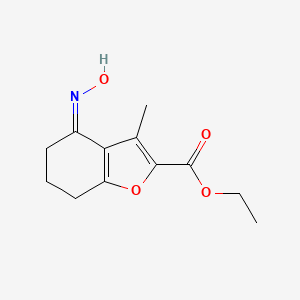
![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)
![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)
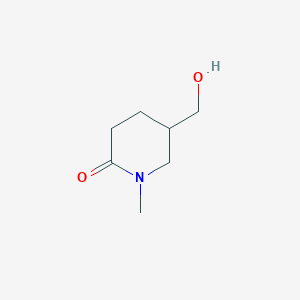

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)
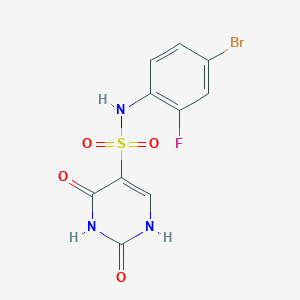
![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)
